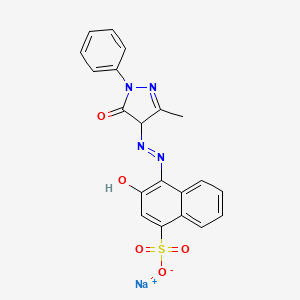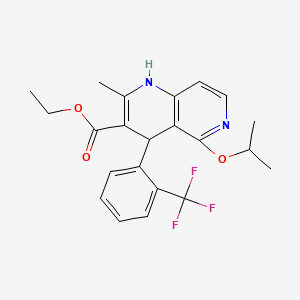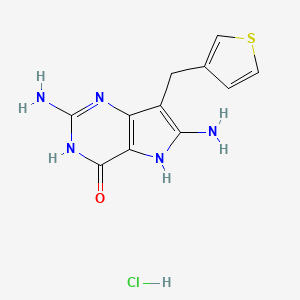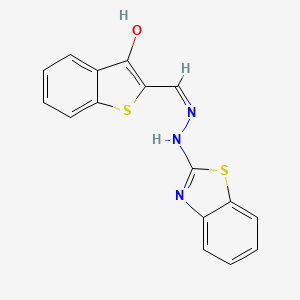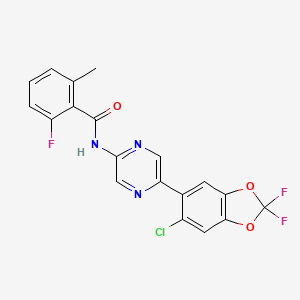
CM-4620
Übersicht
Beschreibung
Es befindet sich derzeit in der klinischen Entwicklung zur Behandlung verschiedener Erkrankungen, darunter akute Pankreatitis, entzündliche Darmerkrankungen, schwere COVID-19-Pneumonie, allergisches Asthma, akutes Nierenversagen, akutes Lungenversagen, rheumatoide Arthritis und Asparaginase-induzierte Pankreastoxicität .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Zegocractin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Calciumfreisetzungs-aktivierten Calciumkanal-inhibitorischen Struktur beinhalten. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und wurden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung als intravenöse Emulsion, inhalativ und oral verabreicht wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von Zegocractin beinhaltet die großtechnische Synthese unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten. Der Produktionsprozess umfasst strenge Qualitätskontrollmaßnahmen, um die behördlichen Anforderungen zu erfüllen. Die Verbindung wird in Anlagen hergestellt, die mit modernster Technologie ausgestattet sind, um die komplexen Synthese- und Formulierungsprozesse zu bewältigen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Zegocractin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die ihre chemische Struktur und Aktivität verändern können.
Reduktion: Reduktionsreaktionen können ebenfalls auftreten, was sich möglicherweise auf die Wirksamkeit der Verbindung auswirkt.
Substitution: Zegocractin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Die in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die spezifischen Bedingungen hängen von der gewünschten chemischen Transformation und der Zielanwendung der Verbindung ab .
Hauptprodukte gebildet
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Zegocractin, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können. Diese Derivate werden untersucht, um ihre potenziellen therapeutischen Vorteile und Sicherheitsprofile zu verstehen .
Wissenschaftliche Forschungsanwendungen
Zegocractin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Forschungswerkzeug verwendet, um Calciumfreisetzungs-aktivierte Calciumkanäle und ihre Rolle in zellulären Prozessen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Mechanismen der Calciumsignalisierung in verschiedenen biologischen Systemen zu untersuchen.
Medizin: Zegocractin wird wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von akuter Pankreatitis, entzündlicher Darmerkrankungen, schwerer COVID-19-Pneumonie, allergischem Asthma, akutem Nierenversagen, akutem Lungenversagen, rheumatoider Arthritis und Asparaginase-induzierter Pankreastoxicität untersucht
Wirkmechanismus
Zegocractin entfaltet seine Wirkung durch die Hemmung von Calciumfreisetzungs-aktivierten Calciumkanälen, insbesondere durch die gezielte Ansteuerung der Orai1- und Orai2-Kanäle. Die Hemmung dieser Kanäle reduziert den Einstrom von Calciumionen in Zellen und moduliert so die Calciumsignalisierungspfade. Dieser Mechanismus ist entscheidend für die Regulierung verschiedener zellulärer Prozesse, darunter Entzündungen, Immunantwort und Zellproliferation .
Wissenschaftliche Forschungsanwendungen
Zegocractin has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study calcium-release activated calcium channels and their role in cellular processes.
Biology: The compound is used to investigate the mechanisms of calcium signaling in various biological systems.
Medicine: Zegocractin is being studied for its potential therapeutic applications in treating acute pancreatitis, inflammatory bowel disease, severe COVID-19 pneumonia, allergic asthma, acute kidney injury, acute respiratory distress syndrome, rheumatoid arthritis, and asparaginase-induced pancreatic toxicity
Wirkmechanismus
Target of Action
CM-4620, also known as Zegocractin, is a drug that acts as a selective inhibitor of the calcium channel ORAI1 . ORAI1 is a protein that forms part of the calcium release-activated calcium (CRAC) channel, which plays a crucial role in maintaining proper levels of calcium in most non-excitable cells .
Mode of Action
Zegocractin (this compound) inhibits the CRAC channel, specifically targeting the Orai1/STIM1 and Orai2/STIM1 channels . By inhibiting these channels, this compound prevents the excessive influx of calcium ions into cells, thereby controlling the intracellular calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. In immune cells, particularly T cells, calcium is an important intracellular signaling molecule that controls cytokine production and the immune response . This compound inhibits the Icrac pathway in human T cells, blocking the release of pro-inflammatory cytokines like IL-2 and IL-17 .
Pharmacokinetics
It’s known that the compound is delivered in proprietary formulations for intravenous administration , suggesting that it has good bioavailability when administered in this manner.
Result of Action
The primary result of this compound’s action is the reduction of inflammation. By inhibiting the CRAC channel and controlling intracellular calcium levels, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines . This has been shown to reduce inflammation in experimental acute pancreatitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, different cellular insults, including infection, trauma, and toxins, can cause CRAC channels to become overactive in certain tissues, leading to excessive amounts of calcium entering cells . This compound can protect cells with overactive CRAC channels by preventing the accumulation of dangerously high levels of calcium caused by a disease insult .
Biochemische Analyse
Biochemical Properties
CM-4620 plays a significant role in biochemical reactions by selectively inhibiting the calcium channel ORAI1 . This interaction with ORAI1, a protein that forms part of the calcium release-activated calcium channel, is crucial for its function . The nature of this interaction involves this compound binding to the ORAI1 protein, thereby inhibiting its function .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit the ORAI1 calcium channel . This inhibition impacts cell signaling pathways, particularly those involving calcium signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ORAI1 protein, thereby inhibiting the function of the calcium channel .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have long-term effects on cellular function, particularly in relation to calcium signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zegocractin is synthesized through a series of chemical reactions that involve the formation of its calcium-release activated calcium-channel inhibitory structure. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is administered as an intravenous emulsion, inhalational, and oral route .
Industrial Production Methods
The industrial production of Zegocractin involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The production process includes rigorous quality control measures to meet regulatory standards. The compound is produced in facilities equipped with advanced technology to handle the complex synthesis and formulation processes .
Analyse Chemischer Reaktionen
Types of Reactions
Zegocractin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Zegocractin can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired chemical transformation and the target application of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of Zegocractin, which may have different pharmacological properties and applications. These derivatives are studied to understand their potential therapeutic benefits and safety profiles .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GSK-7975A: Ein weiterer Calciumfreisetzungs-aktivierter Calciumkanal-Inhibitor mit ähnlichen pharmakologischen Eigenschaften.
BTP2: Eine Verbindung, die ebenfalls auf Calciumfreisetzungs-aktivierte Calciumkanäle abzielt und in Forschungsstudien verwendet wird.
Einzigartigkeit von Zegocractin
Zegocractin ist einzigartig aufgrund seiner hohen Spezifität und Potenz bei der Hemmung von Orai1- und Orai2-Kanälen. Es hat vielversprechende Ergebnisse in klinischen Studien für verschiedene Erkrankungen gezeigt, was es zu einem potenziellen therapeutischen Mittel für Krankheiten macht, die eine Dysregulation der Calciumsignalisierung beinhalten .
Eigenschaften
IUPAC Name |
N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMKTHUGOQDEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337267 | |
| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713240-67-5 | |
| Record name | Zegocractin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEGOCRACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



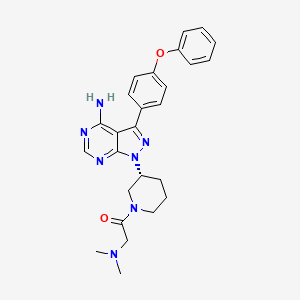
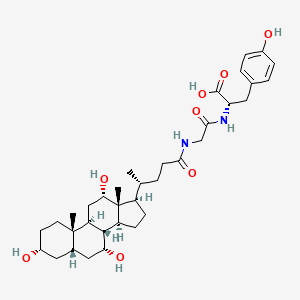
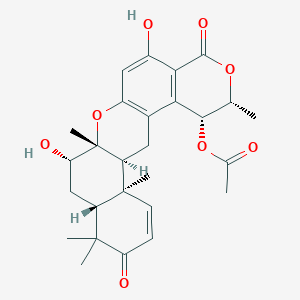
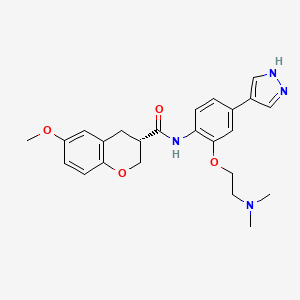
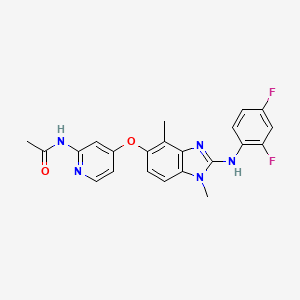
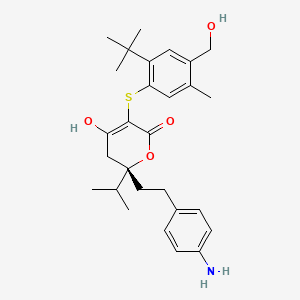
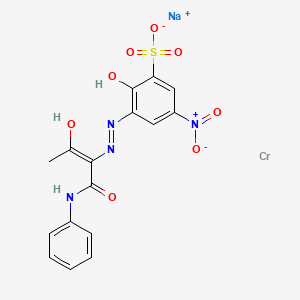
![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)
